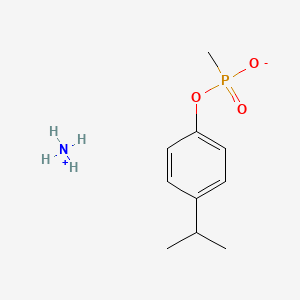![molecular formula C19H22N2O3 B4888885 N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)
N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide is a chemical compound that belongs to the class of amides. It is also known as A-769662, a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating energy balance in cells and organisms. A-769662 has been shown to activate AMPK in vitro and in vivo, making it a promising tool for scientific research.
Wirkmechanismus
A-769662 activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that increase its activity. AMPK activation leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. These effects lead to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which are all important for maintaining energy balance in cells and organisms.
Biochemical and Physiological Effects:
A-769662 has been shown to have several biochemical and physiological effects. In vitro studies have shown that A-769662 increases glucose uptake, fatty acid oxidation, and mitochondrial biogenesis in a dose-dependent manner. In vivo studies have shown that A-769662 improves glucose tolerance and insulin sensitivity in mice fed a high-fat diet. These effects make A-769662 a promising compound for the treatment of metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
A-769662 has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in large quantities with high purity. It has been extensively characterized in vitro and in vivo, making it a well-established tool for the activation of AMPK. However, there are also limitations to the use of A-769662 in lab experiments. It has been shown to have off-target effects on other enzymes, such as protein kinase A and protein kinase C. It is also important to note that the effects of A-769662 on AMPK activation may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for the use of A-769662 in scientific research. One area of interest is the development of A-769662 analogs with improved specificity and potency for AMPK activation. Another area of interest is the use of A-769662 in combination with other compounds for the treatment of metabolic disorders. Finally, the use of A-769662 in animal models of disease, such as diabetes and obesity, may provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of A-769662 involves several steps, including the reaction of 3,4-dimethylaniline with 4-methylphenol in the presence of a base to form the intermediate 3,4-dimethyl-N-(4-methylphenoxy)aniline. This intermediate is then reacted with ethanediamine to form the final product, N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide. The synthesis of A-769662 has been optimized to improve yield and purity, making it a readily available compound for scientific research.
Wissenschaftliche Forschungsanwendungen
A-769662 has been widely used in scientific research as a tool to activate AMPK. AMPK is a key regulator of energy metabolism in cells and organisms, making it an attractive target for drug development. A-769662 has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. These effects make A-769662 a promising compound for the treatment of metabolic disorders such as diabetes and obesity.
Eigenschaften
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(4-methylphenoxy)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-4-8-17(9-5-13)24-11-10-20-18(22)19(23)21-16-7-6-14(2)15(3)12-16/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANGMQMMLNUDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide](/img/structure/B4888818.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B4888831.png)
![ethyl 5-methyl-4-[(4-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate hydrochloride](/img/structure/B4888841.png)
![2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4888848.png)
![2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4888854.png)
![N~1~-allyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4888868.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B4888882.png)
![1-(2-methyl-1H-indol-3-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone](/img/structure/B4888890.png)
![cis-4-[3-(7-butyryl-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexanol](/img/structure/B4888895.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B4888900.png)
![1-ethyl-N,3-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4888911.png)
